molecular formula C5H6CaN2O4 B12353468 CID 77177690

CID 77177690

Katalognummer: B12353468
Molekulargewicht: 198.19 g/mol
InChI-Schlüssel: VVVIPXHVFWHCTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 77177690” is a chemical entity with unique properties and applications. This compound has garnered attention in various scientific fields due to its distinctive chemical structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of CID 77177690 involves specific reaction conditions and reagents. The exact synthetic route can vary, but it typically includes the formation of key intermediates followed by subsequent reactions to yield the final product. Detailed information on the synthetic routes and reaction conditions for this compound is essential for replicating its preparation in a laboratory setting.

Industrial Production Methods: Industrial production of this compound requires scalable and efficient methods. These methods often involve optimizing reaction conditions to maximize yield and minimize by-products. The industrial synthesis of this compound may also include purification steps to ensure the compound’s purity and quality.

Analyse Chemischer Reaktionen

Types of Reactions: CID 77177690 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and properties.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the reaction’s outcome.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include derivatives with altered functional groups or modified chemical structures.

Wissenschaftliche Forschungsanwendungen

CID 77177690 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in various synthetic pathways. In biology, this compound may be studied for its potential biological activity and interactions with biomolecules. In medicine, the compound could be investigated for its therapeutic potential or as a diagnostic tool. Additionally, this compound has industrial applications, such as in the development of new materials or chemical processes.

Wirkmechanismus

The mechanism of action of CID 77177690 involves its interaction with specific molecular targets and pathways. Understanding these interactions is crucial for elucidating the compound’s effects and potential applications. The molecular targets of this compound may include enzymes, receptors, or other biomolecules, and the pathways involved could be related to its biological or chemical activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: CID 77177690 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or chemical properties but differ in specific aspects that make this compound distinct.

Highlighting Uniqueness: The uniqueness of this compound can be attributed to its specific chemical structure, reactivity, and applications. By comparing it with similar compounds, researchers can better understand its potential and limitations.

Conclusion

This compound is a compound with significant scientific interest due to its unique properties and applications

Eigenschaften

Molekularformel

C5H6CaN2O4

Molekulargewicht

198.19 g/mol

InChI

InChI=1S/C5H6N2O4.Ca/c8-3-1-2(4(9)10)6-5(11)7-3;/h2H,1H2,(H,9,10)(H2,6,7,8,11);

InChI-Schlüssel

VVVIPXHVFWHCTK-UHFFFAOYSA-N

Kanonische SMILES

C1C(NC(=O)NC1=O)C(=O)O.[Ca]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.